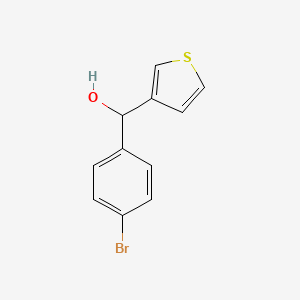
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H19ClN4O3 and a molecular weight of 374.82 g/mol . This compound is known for its role as an intermediate in the synthesis of pharmaceutical agents, particularly those related to antineoplastic (anti-cancer) treatments .
Vorbereitungsmethoden
The synthesis of (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of (3-chloropyrazin-2-yl)methanamine hydrochloride with Z-Pro-OH in the presence of triethylamine and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in dichloromethane at 0°C, followed by stirring at room temperature . The product is then purified using silica gel chromatography with a heptane/ethyl acetate mixture .
Analyse Chemischer Reaktionen
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyrazine moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: It is used in the study of biochemical pathways and interactions due to its structural properties.
Medicine: As an intermediate in the synthesis of antineoplastic agents, it plays a crucial role in the development of cancer treatments.
Industry: It is utilized in the production of various chemical products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell growth and proliferation, making it valuable in antineoplastic therapy.
Vergleich Mit ähnlichen Verbindungen
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
Benzyl carbamate: Another compound with a benzyl group and carbamate functionality, used in organic synthesis.
tert-Butyl carbamate: Similar in structure but with a tert-butyl group instead of a benzyl group, used in the synthesis of N-Boc-protected anilines.
Phenyl carbamate: Contains a phenyl group and is used in various chemical reactions and synthesis processes.
These comparisons highlight the unique structural features and applications of this compound, particularly its role in pharmaceutical synthesis and research.
Eigenschaften
CAS-Nummer |
1418307-17-1 |
|---|---|
Molekularformel |
C18H19ClN4O3 |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
benzyl 2-[(3-chloropyrazin-2-yl)methylcarbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H19ClN4O3/c19-16-14(20-8-9-21-16)11-22-17(24)15-7-4-10-23(15)18(25)26-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,15H,4,7,10-12H2,(H,22,24) |
InChI-Schlüssel |
FGJFNCMHEQQNJP-UHFFFAOYSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC3=NC=CN=C3Cl |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC3=NC=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[5.5]undecane-3,9-dione](/img/structure/B8757427.png)
![Pyridine, 2-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8757428.png)




![N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE](/img/structure/B8757478.png)


![2-[1-(Methylamino)ethylidene]propanedinitrile](/img/structure/B8757511.png)
![1-(Benzo[d]thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B8757515.png)


